Oxetane-3-carboxylic acid
Overview
Description
Oxetane-3-carboxylic acid is an organic compound with the molecular formula C4H6O3. It features a four-membered oxetane ring, which is a heterocyclic structure containing three carbon atoms and one oxygen atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
Paternò-Büchi Reaction: This photochemical reaction involves the cycloaddition of a carbonyl compound and an alkene to form the oxetane ring.
Epoxide Ring Opening/Ring Closing: Another method includes the opening of epoxide rings followed by ring-closing reactions to form the oxetane structure.
Industrial Production Methods:
- Industrial production often employs the Paternò-Büchi reaction due to its efficiency in forming oxetane rings under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted oxetane derivatives.
Mechanism of Action
Target of Action
Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research
Mode of Action
Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Biochemical Pathways
This compound may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .
Pharmacokinetics
Oxetanes, including this compound, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .
Scientific Research Applications
Oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxetane: The parent compound with a similar four-membered ring structure.
Azetidine: A nitrogen-containing analog with a four-membered ring.
Thietane: A sulfur-containing analog with a four-membered ring.
Uniqueness: Oxetane-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct reactivity and solubility properties compared to other oxetane derivatives. This functional group allows for further derivatization and enhances its utility in various chemical and biological applications .
Properties
IUPAC Name |
oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-41-8 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?
A1: The paper describes a two-step flow synthesis of this compound. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield this compound. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.
Q2: Are there any advantages to using flow chemistry for the synthesis of this compound, compared to traditional batch methods?
A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.
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